molecular formula C25H25NO5 B15010457 Methyl 4-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5707-81-3

Methyl 4-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15010457
CAS No.: 5707-81-3
M. Wt: 419.5 g/mol
InChI Key: CRZLNFNCDDWOPR-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic system with a 1,4-dihydropyridine core. Key structural features include:

  • 3-hydroxyphenyl substituent at position 4, contributing hydrogen-bonding capacity.
  • 4-methoxyphenyl group at position 7, providing electron-donating effects.
  • Methyl ester at position 3, influencing solubility and metabolic stability.
  • Methyl group at position 2, enhancing steric bulk.

This compound belongs to a class of 1,4-dihydropyridine derivatives, which are known for diverse biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties .

Properties

CAS No.

5707-81-3

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

methyl 4-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H25NO5/c1-14-22(25(29)31-3)23(16-5-4-6-18(27)11-16)24-20(26-14)12-17(13-21(24)28)15-7-9-19(30-2)10-8-15/h4-11,17,23,26-27H,12-13H2,1-3H3

InChI Key

CRZLNFNCDDWOPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Methyl 4-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 4, 7, and 3 critically influence molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Properties
Target Compound 4: 3-hydroxyphenyl; 7: 4-methoxy 409.43 (calc.) N/A Enhanced solubility due to 3-OH; moderate lipophilicity from 4-OCH₃. Potential for intermolecular H-bonding .
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4: 4-methoxyphenyl; 7: H 367.39 N/A Reduced solubility (no -OH); planar dihedral angle (86.1°) between benzene and heterocycle. Stabilized by N–H⋯O hydrogen bonds in crystal lattice .
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4: 4-methoxyphenyl; 2,7,7: methyl 393.46 N/A Increased lipophilicity due to three methyl groups; potential for improved metabolic stability.
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3: ethyl ester; 7: phenyl 403.46 N/A Ethyl ester enhances lipophilicity; phenyl at position 7 introduces steric hindrance, possibly affecting target binding.
Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4,7: chlorophenyl 446.33 N/A Electron-withdrawing Cl groups reduce electron density; higher melting point (analogous compounds: ~220–225°C) .

Crystallographic and Conformational Analysis

  • Target Compound: Likely adopts a puckered hexahydroquinoline core, as seen in analogs like Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. The dihydroquinoline ring typically forms a boat conformation, while the fused cyclohexanone ring adopts an envelope shape .
  • Impact of Substituents : Bulky groups (e.g., phenyl at position 7 in Ethyl 4-(3-hydroxyphenyl)-7-phenyl analog) distort the bicyclic system, altering dihedral angles and crystal packing .

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